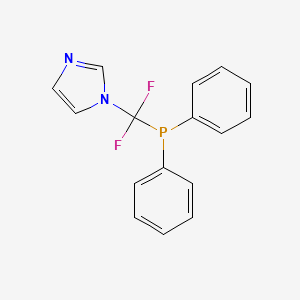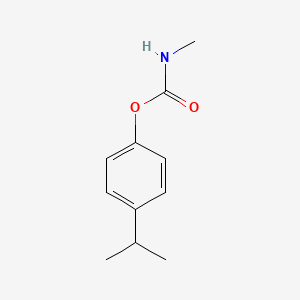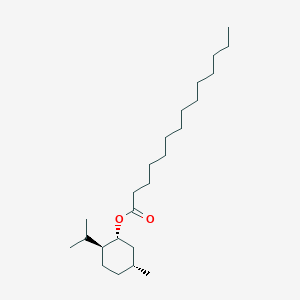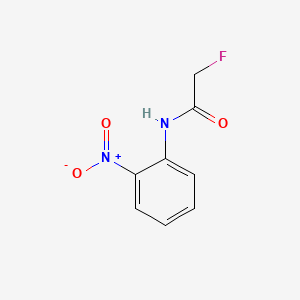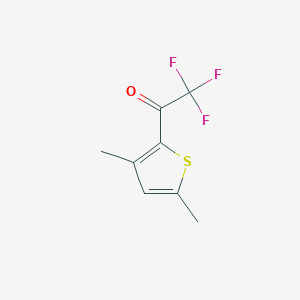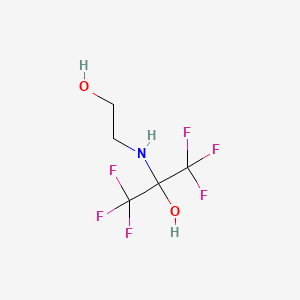
1,1,1,3,3,3-Hexafluoro-2-((2-hydroxyethyl)amino)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3,3-Hexafluoro-2-((2-hydroxyethyl)amino)-2-propanol is a fluorinated organic compound with a unique structure that includes six fluorine atoms, a hydroxyethyl group, and an amino group. This compound is known for its high thermal stability and resistance to chemical degradation, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-((2-hydroxyethyl)amino)-2-propanol typically involves the reaction of hexafluoroacetone with ethanolamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-((2-hydroxyethyl)amino)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The hydroxyethyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of hexafluoroacetone derivatives.
Reduction: Production of hexafluoroisopropanol derivatives.
Substitution: Generation of various substituted fluorinated compounds.
Aplicaciones Científicas De Investigación
1,1,1,3,3,3-Hexafluoro-2-((2-hydroxyethyl)amino)-2-propanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and specialty coatings.
Mecanismo De Acción
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-((2-hydroxyethyl)amino)-2-propanol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The hydroxyethyl and amino groups facilitate binding to specific sites on enzymes and proteins, modulating their activity. The fluorine atoms contribute to the compound’s stability and resistance to metabolic degradation.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1,3,3,3-Hexafluoro-2-((2-hydroxyethyl)(methyl)amino)-2-propanol
- 1,1,1,3,3,3-Hexafluoro-2-((2-hydroxyethyl)amino)phenylpropan-2-ol
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-((2-hydroxyethyl)amino)-2-propanol stands out due to its unique combination of fluorine atoms, hydroxyethyl group, and amino group. This structure imparts exceptional thermal stability and resistance to chemical degradation, making it more versatile and durable compared to similar compounds.
Propiedades
Número CAS |
30184-89-5 |
|---|---|
Fórmula molecular |
C5H7F6NO2 |
Peso molecular |
227.10 g/mol |
Nombre IUPAC |
1,1,1,3,3,3-hexafluoro-2-(2-hydroxyethylamino)propan-2-ol |
InChI |
InChI=1S/C5H7F6NO2/c6-4(7,8)3(14,5(9,10)11)12-1-2-13/h12-14H,1-2H2 |
Clave InChI |
HOAZZPXYRQORAE-UHFFFAOYSA-N |
SMILES canónico |
C(CO)NC(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


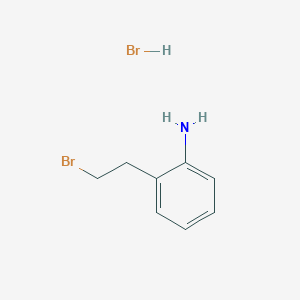
![4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid](/img/structure/B13421058.png)

![(8-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) acetate](/img/structure/B13421075.png)

![2-[[2,6-Bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane](/img/structure/B13421085.png)
![Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13421091.png)
